molecular formula C42H68N6O6S B1670874 Dolastatin 10 CAS No. 110417-88-4

Dolastatin 10

Número de catálogo B1670874
Número CAS: 110417-88-4
Peso molecular: 785.1 g/mol
Clave InChI: OFDNQWIFNXBECV-VFSYNPLYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dolastatin 10 (Dol-10) is a potent marine pentapeptide isolated from the Indian Ocean mollusk Dolabella auricularia . It contains three unique amino acid residues and can effectively induce apoptosis of lung cancer cells and other tumor cells at nanomolar concentration . It has been developed into commercial drugs for treating some specific lymphomas .


Synthesis Analysis

The absolute configuration of Dolastatin 10 was determined by a convergent total synthesis . The synthesis route of the azide-containing dipeptide intermediate is shown in the source .


Molecular Structure Analysis

Dolastatin 10 is a tetrapeptide isolated from the sea hare Dolabella auricularia . It has a molecular formula of C42H68N6O6S and a molecular weight of 785.1 g/mol . The two-dimensional structure was elucidated by NMR and mass spectrometric analyses .


Chemical Reactions Analysis

Dolastatin 10 has been used in trials studying the treatment of Sarcoma, Leukemia, Lymphoma, Liver Cancer, and Kidney Cancer, among others . It has been developed into commercial drugs for treating some specific lymphomas .


Physical And Chemical Properties Analysis

Dolastatin 10 has a molecular formula of C42H68N6O6S and a molecular weight of 785.1 g/mol . The two-dimensional structure was elucidated by NMR and mass spectrometric analyses .

Aplicaciones Científicas De Investigación

Dolastatin 10: A Comprehensive Analysis of Scientific Research Applications: Dolastatin 10, a potent marine-derived compound, has shown promise in various fields of scientific research. Below are detailed sections highlighting unique applications of Dolastatin 10:

Cancer Treatment Trials

Dolastatin 10 has been actively used in clinical trials studying its efficacy in treating various types of cancer, including sarcoma, leukemia, lymphoma, liver cancer, and kidney cancer . Its mechanism involves the inhibition of microtubule assembly, which is crucial for cell division and is a common target in cancer therapy .

Apoptosis Induction in Tumor Cells

At nanomolar concentrations, Dolastatin 10 can effectively induce apoptosis (programmed cell death) in lung cancer cells and other tumor types. This ability to selectively induce cell death in cancer cells while sparing healthy cells makes it a valuable tool in oncology .

Development into Commercial Drugs

The potent activity of Dolastatin 10 against specific lymphomas has led to its development into commercial drugs. These drugs leverage the apoptotic properties of Dolastatin 10 to treat cancers with high precision .

Mechanism of Antitumor Activity

Dolastatin 10’s antitumor activity is attributed to its inhibition of microtubule assembly, a critical process in cell division. By disrupting this process, Dolastatin 10 effectively halts the proliferation of cancer cells .

Genetic Research for Cancer Therapeutics

Researchers have decoded the genetic blueprints behind Dolastatin 10, paving the way for new cancer therapeutics. Understanding the genes involved in its biosynthesis can lead to the development of novel drugs with similar or improved efficacy .

Marine Natural Product Research

As a marine natural product isolated from the Indian Ocean mollusk Dolabella auricularia, Dolastatin 10 contributes to the field of marine pharmacology, where researchers explore the ocean’s biodiversity for novel therapeutic agents .

Mecanismo De Acción

Target of Action

Dolastatin 10, a potent marine pentapeptide, primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

Dolastatin 10 interacts with tubulin by inhibiting its polymerization . This interaction disrupts the formation of the mitotic spindle, a structure required for cell division . Dolastatin 10 also noncompetitively inhibits vinca alkaloid binding to tubulin, inhibits nucleotide exchange, and stabilizes the colchicine binding activity of tubulin .

Biochemical Pathways

The primary biochemical pathway affected by Dolastatin 10 is the microtubule assembly pathway . By inhibiting tubulin polymerization, Dolastatin 10 disrupts this pathway, leading to downstream effects such as cell cycle arrest and apoptosis .

Pharmacokinetics

The pharmacokinetics of Dolastatin 10 suggest linearity over the dose ranges . There is no correlation between body surface area and the absolute clearance of Dolastatin 10, suggesting that a flat dosing regimen might be used . A correlation was observed between the percentage decrease in neutrophil count and the area under the curve (AUC) of Dolastatin 10 .

Result of Action

Dolastatin 10 can effectively induce apoptosis of various tumor cells at nanomolar concentrations . It has been shown to increase the frequency of metaphases, induce clumping in metaphase chromosomes, induce polyploidy as a result of endoreduplication, and lead to the formation of micronucleated cells .

Action Environment

The action of Dolastatin 10 is influenced by the cellular environment. For instance, its potency is likely derived from its tenacious binding to tubulin, which translates into prolonged intracellular retention of the drug . This suggests that the intracellular environment and the drug’s ability to remain within the cell contribute to its efficacy. Additionally, Dolastatin 10 is derived from the Indian Ocean mollusk Dolabella auricularia, indicating that marine environments are crucial for the natural production of this compound .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Direcciones Futuras

Efforts have been made over time to enhance the drug-like characteristics of Dolastatin 10. Despite its initial limitations due to high toxicity, the advent of a novel technology known as antibody-drug conjugation has significantly expanded the use of Dolastatin 10’s synthetic analogs in cancer therapy development .

Propiedades

IUPAC Name

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H68N6O6S/c1-13-28(6)37(47(10)42(52)35(26(2)3)45-40(51)36(27(4)5)46(8)9)33(53-11)25-34(49)48-22-17-20-32(48)38(54-12)29(7)39(50)44-31(41-43-21-23-55-41)24-30-18-15-14-16-19-30/h14-16,18-19,21,23,26-29,31-33,35-38H,13,17,20,22,24-25H2,1-12H3,(H,44,50)(H,45,51)/t28-,29+,31-,32-,33+,35-,36-,37-,38+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDNQWIFNXBECV-VFSYNPLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H68N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70911674
Record name Dolastatin 10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dolastatin 10

CAS RN

110417-88-4
Record name Dolastatin 10
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110417-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dolastatin 10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110417884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dolastatin 10
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12730
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dolastatin 10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOLASTATIN 10
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EI946JT51X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dolastatin 10
Reactant of Route 2
Reactant of Route 2
Dolastatin 10
Reactant of Route 3
Reactant of Route 3
Dolastatin 10
Reactant of Route 4
Reactant of Route 4
Dolastatin 10
Reactant of Route 5
Reactant of Route 5
Dolastatin 10
Reactant of Route 6
Reactant of Route 6
Dolastatin 10

Q & A

Q1: How does dolastatin 10 exert its antitumor activity?

A: Dolastatin 10 exerts its antitumor activity primarily by binding to tubulin, a protein crucial for microtubule formation. [, , , , , , , ] Microtubules are essential for cell division, intracellular transport, and maintaining cell shape. [, , , , , , , ]

Q2: What is the specific mechanism by which dolastatin 10 disrupts microtubule dynamics?

A: Dolastatin 10 binds to the "Vinca domain" of tubulin, a region also targeted by vinca alkaloids. [, , , , , , , , , ] This binding inhibits tubulin polymerization, the process by which tubulin subunits assemble into microtubules. [, , , , , , , , , ]

Q3: Does dolastatin 10 binding to tubulin lead to any other cellular effects besides microtubule disruption?

A: Yes, in addition to inhibiting microtubule assembly, dolastatin 10 can induce the formation of tubulin aggregates. [, , ] These aggregates further disrupt microtubule function and can contribute to cell death. [, , ]

Q4: How does dolastatin 10 lead to cell death?

A: Dolastatin 10 primarily induces cell death through apoptosis, a programmed cell death pathway. [, , , ] This process can be triggered by prolonged mitotic arrest caused by microtubule disruption or by direct activation of apoptotic pathways. [, , , ]

Q5: Are there specific proteins involved in dolastatin 10-induced apoptosis?

A: Yes, dolastatin 10 has been shown to modulate the expression and phosphorylation of Bcl-2, an antiapoptotic protein. [, , ] This modulation can shift the balance towards proapoptotic signaling, contributing to cell death. [, , ]

Q6: What is the molecular formula and weight of dolastatin 10?

A: The molecular formula of dolastatin 10 is C50H73N7O10S, and its molecular weight is 952.2 g/mol. [, , ]

Q7: What spectroscopic techniques have been used to characterize dolastatin 10?

A: Dolastatin 10 has been extensively characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [, , , , , ] These techniques have helped elucidate its structure, stereochemistry, and interactions with tubulin. [, , , , , ]

Q8: Have there been any modifications to the structure of dolastatin 10, and how do these modifications affect its activity?

A: Yes, numerous structural modifications of dolastatin 10 have been synthesized to explore structure-activity relationships. [, , , , , , ] Some modifications, particularly those at the C- and N-terminals, have resulted in compounds with comparable or even greater potency than the parent compound. [, , , , , , ]

Q9: Can you provide an example of a successful dolastatin 10 analog and its key structural difference?

A: Auristatin PE (TZT-1027) is a notable example of a successful dolastatin 10 analog. [, , ] It differs from dolastatin 10 by the replacement of the dolaphenine unit with a phenethylamine moiety. [, , ] This modification led to improved pharmacological properties and served as the foundation for several antibody-drug conjugates. [, , ]

Q10: How does the pharmacokinetic profile of dolastatin 10 impact its clinical application?

A: The rapid clearance and extensive metabolism of dolastatin 10 necessitate alternative administration routes or formulation strategies to maintain therapeutic concentrations for extended periods. [, , ]

Q11: What is the range of dolastatin 10's in vitro activity against human cancer cell lines?

A: Dolastatin 10 displays potent in vitro activity against various human cancer cell lines, with IC50 values typically in the picomolar to nanomolar range. [, , , , , , , ]

Q12: Has dolastatin 10 demonstrated efficacy in in vivo models of cancer?

A: Yes, dolastatin 10 has shown efficacy in several in vivo models of cancer, including human tumor xenografts. [, , , , , , ]

Q13: What strategies have been explored to improve the delivery and targeting of dolastatin 10 and its analogs?

A: Antibody-drug conjugates (ADCs) represent a promising strategy to enhance the delivery and targeting of dolastatin 10 analogs. [, , , ] By conjugating potent auristatins to monoclonal antibodies that specifically recognize tumor cells, ADCs can deliver the cytotoxic payload directly to the tumor site, potentially improving efficacy and reducing off-target toxicity. [, , , ]

Q14: Are there any approved ADC drugs that utilize dolastatin 10 derivatives?

A: Yes, there are several FDA-approved ADC drugs that incorporate auristatins as payloads, including Adcetris (brentuximab vedotin) and Polivy (polatuzumab vedotin). [] These ADCs target specific antigens expressed on tumor cells, demonstrating the clinical translation of dolastatin 10 research. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.